molecular formula C40H84O4Si B100254 Tetradecyloxysilane CAS No. 18845-54-0

Tetradecyloxysilane

Cat. No.: B100254
CAS No.: 18845-54-0
M. Wt: 657.2 g/mol
InChI Key: URJDFYQNAFUJJQ-UHFFFAOYSA-N
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Description

Tetradecyloxysilane is an organosilicon compound with the molecular formula C40H84O4Si. It is a type of alkoxysilane, which is characterized by the presence of an alkoxy group attached to a silicon atom. This compound is commonly used in various industrial applications due to its unique chemical properties, including its ability to form stable siloxane bonds.

Scientific Research Applications

Tetradecyloxysilane has a wide range of applications in scientific research, including:

Safety and Hazards

Tetradecyloxysilane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecyloxysilane can be synthesized through the reaction of tetramethyl orthosilicate with sodium n-decyloxide. The reaction typically involves refluxing the mixture for about 2 hours . Another method involves the hydrolytic polycondensation of alkoxysilanes, such as methyl(trimethoxy)silane and tetramethoxysilane, under acid-catalyzed conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolytic condensation reactions. These reactions are carefully controlled to ensure the formation of high-purity products. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Tetradecyloxysilane undergoes various chemical reactions, including:

    Hydrolysis and Condensation: These reactions are fundamental in the formation of siloxane bonds.

    Substitution Reactions: The alkoxy groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Water and acid or base catalysts are commonly used.

    Condensation: Catalysts such as hydrochloric acid or sodium hydroxide are used to promote the condensation of silanols.

Major Products: The major products formed from these reactions include siloxane polymers and oligomers, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of tetradecyloxysilane involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. The silicon-oxygen bonds formed in these reactions are highly stable and contribute to the durability and chemical resistance of the resulting materials. The molecular targets include hydroxyl groups on surfaces, which react with the alkoxy groups of this compound to form siloxane linkages.

Comparison with Similar Compounds

Uniqueness: Tetradecyloxysilane is unique due to its long alkyl chain, which imparts hydrophobic properties to the resulting materials. This makes it particularly useful in applications where water repellency and chemical resistance are desired.

Properties

IUPAC Name

tetrakis-decyl silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H84O4Si/c1-5-9-13-17-21-25-29-33-37-41-45(42-38-34-30-26-22-18-14-10-6-2,43-39-35-31-27-23-19-15-11-7-3)44-40-36-32-28-24-20-16-12-8-4/h5-40H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJDFYQNAFUJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCO[Si](OCCCCCCCCCC)(OCCCCCCCCCC)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H84O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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